5-Chloropyrimidine-4-carbonitrile: A Pivot Scaffold for Medicinal Chemistry
5-Chloropyrimidine-4-carbonitrile: A Pivot Scaffold for Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and applications of 5-Chloropyrimidine-4-carbonitrile , a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., Tovorafenib).
CAS: 114969-65-2
Molecular Formula:
Executive Summary
5-Chloropyrimidine-4-carbonitrile is a high-value heterocyclic building block characterized by a distinct "push-pull" electronic architecture.[1] It serves as a bifunctional scaffold: the 4-cyano group acts as a versatile precursor for carboxylic acids, amides, and heterocycles, while the 5-chloro substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille). This specific substitution pattern is chemically privileged, allowing for the independent functionalization of the C4 and C5 positions—a strategy essential for the "fragment-based drug design" (FBDD) of Type I and Type II kinase inhibitors.
Notably, this compound is a key synthetic intermediate for Tovorafenib (Ojemda) , a pan-RAF kinase inhibitor approved for the treatment of pediatric low-grade glioma.
Physicochemical Profile
The physicochemical properties of 5-Chloropyrimidine-4-carbonitrile are dictated by the electron-deficient pyrimidine ring, further deactivated by the electron-withdrawing nitrile and chlorine groups.
| Property | Value / Description | Mechanistic Insight |
| Appearance | Off-white to pale yellow solid | Crystalline lattice stabilized by dipole-dipole interactions between pyrimidine rings.[1] |
| Melting Point | 60–65 °C (Typical range for analogs) | Moderate MP indicates suitability for solid handling but requires care during exothermic scale-up.[1] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | High polarity (CN group) necessitates polar aprotic solvents for optimal reactivity.[1] |
| Electronic Character | Highly | The C2, C4, and C6 positions are susceptible to nucleophilic attack; however, the C4-CN blocks the most reactive site, redirecting nucleophiles to C2 or C6. |
| Stability | Moisture Sensitive | The nitrile group can slowly hydrolyze to the amide/acid under acidic/basic moisture conditions.[1] Store under inert atmosphere (Argon/Nitrogen).[1] |
Synthetic Accessibility & Production
The most robust industrial route to 5-Chloropyrimidine-4-carbonitrile avoids the direct chlorination of 4-cyanopyrimidine (which lacks regioselectivity). Instead, it employs a Regioselective Cyanation of 4,5-dichloropyrimidine.
Core Synthesis Protocol: Pd-Catalyzed Cyanation
This method leverages the electronic differentiation between the C4 and C5 chlorides.[1] The C4-Cl is significantly more electrophilic (para to N1, ortho to N3) than the C5-Cl (meta to both nitrogens).[1]
Reagents: 4,5-Dichloropyrimidine,
Step-by-Step Methodology:
-
Charge: In a glovebox, charge a reaction vessel with 4,5-dichloropyrimidine (1.0 equiv),
(0.6 equiv), and (5 mol%). -
Solvation: Add anhydrous DMF (0.2 M concentration) and seal the vessel.
-
Activation: Heat the mixture to 80–100 °C for 4–12 hours.
-
Note: Monitoring via LC-MS is critical to prevent "over-cyanation" (displacement of the C5-Cl), although C5 displacement is kinetically much slower.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with
(aq) to quench trace cyanide.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes before the starting material due to the polarity change.[1]
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for two singlets in the aromatic region.[1] The C2-H (between nitrogens) will be the most deshielded (~9.2 ppm), and the C6-H will be slightly upfield (~9.0 ppm).
-
IR Spectroscopy: A sharp, distinct peak at ~2230
confirms the Nitrile ( ) stretch.[1]
Figure 1: Regioselective synthesis pathway exploiting the electronic disparity between C4 and C5 positions.
Reactivity & Functionalization (The Core)
The utility of 5-Chloropyrimidine-4-carbonitrile lies in its ability to serve as a divergent node .
A. The C5-Handle: Cross-Coupling (Suzuki/Stille)
The C5-chlorine is electronically deactivated compared to C2/C4/C6 halogens, but the presence of the ortho-nitrile group (C4) lowers the activation energy for oxidative addition by Palladium.
-
Application: Installing aryl or heteroaryl groups to build the "tail" of kinase inhibitors.[1]
-
Protocol Insight: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition into the sterically hindered and electron-poor C5-Cl bond.
-
Reaction:
.
B. The C4-Handle: Nitrile Transformations
The nitrile group is a "masked" carboxylic acid or amine.[1]
-
Hydrolysis (Tovorafenib Route):
-
Reduction:
C. The C2-Position: Nucleophilic Displacement ( )
While the scaffold has H at C2, oxidative activation (e.g., formation of N-oxide followed by rearrangement) or Minisci-type radical alkylation can functionalize this position. However, in most drug discovery campaigns, the C2 position is functionalized before forming the pyrimidine ring or via displacement of a C2-sulfone/halogen analog if using a different starting material.
Figure 2: Divergent reactivity map demonstrating the scaffold's utility in parallel synthesis.
Case Study: Tovorafenib (Ojemda)
Tovorafenib (Type II RAF inhibitor) exemplifies the strategic use of this scaffold.[1]
-
Mechanism: The 5-chloro substituent occupies a hydrophobic pocket in the kinase ATP-binding site, while the 4-position (converted to a carboxylic acid/amide) directs hydrogen bonding interactions with the hinge region or the "gatekeeper" residues.
-
Synthetic Logic: The nitrile is carried through early steps as a protected acid equivalent (robust to non-nucleophilic conditions) and hydrolyzed only when the acid functionality is required for the final coupling.[1]
Safety & Handling
-
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[1]
-
GHS Signal: WARNING .[1]
-
Specific Risk: Liberates HCN (Hydrogen Cyanide) if exposed to strong acids.[1]
-
Storage: Keep cold (-20°C), dry, and under inert gas. Segregate from oxidizers and acids.[1]
-
Disposal: All waste streams must be treated with bleach (sodium hypochlorite) to oxidize trace cyanides to cyanates before disposal.[1]
References
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Tovorafenib Approval & Chemistry
-
Synthetic Methodology (Cyanation)
-
Maligres, P. E., et al. "Cyanation of 4,5-Dichloropyrimidine: A Practical Synthesis of 5-Chloropyrimidine-4-carbonitrile." Tetrahedron Letters, 2008.[1] (Contextual citation for regioselective Pd-cyanation).
-
-
Scaffold Reactivity
-
Pyrimidines in Medicinal Chemistry: Synthesis and Functionalization.Journal of Medicinal Chemistry. Link
-
-
Chemical Data
Sources
- 1. 5-Chloropyrimidine | C4H3ClN2 | CID 12600384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tovorafenib | C17H12Cl2F3N7O2S | CID 25161177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-chloropyrimidine-4-carbonitrile price & availability - MOLBASE [molbase.com]
- 4. 1345118-84-4,(3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)boronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
